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molecular formula C15H25Br B8790091 Farnesyl bromide

Farnesyl bromide

Cat. No. B8790091
M. Wt: 285.26 g/mol
InChI Key: FOFMBFMTJFSEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028385

Procedure details

Following the procedure reported by G. Pala et al. in Helv. Chim. Acta., 53, 1827- 1832 (1970), a mixture of 666 g of nerolidol (cis:trans= 40:60 ), 2,000 ml of diethyl ether and 20 ml of pyridine was cooled at -5° - -10° C. Thereto, 300 g of phosphorus tribromide was added dropwise slowly at the same temperature. Thereafter, the reaction was completed by further stirring of the mixture for 12 hours at the same temperature. The reaction mixture was poured into water and neutralized with sodium bicarbonate. The ether layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off in vacuo at room temperature to give 760 g of farnesyl bromide which showed orange color and irritating odor. As this substance was relatively unstable, it was brought to the following reaction without further purification or kept in a cold place.
Quantity
666 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]([CH2:6][CH2:7][CH:8]=[C:9]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:10])([CH:4]=[CH2:5])[CH3:3].C(OCC)C.P(Br)(Br)[Br:23].C(=O)(O)[O-].[Na+]>O.N1C=CC=CC=1>[CH2:5]([Br:23])[CH:4]=[C:2]([CH2:6][CH2:7][CH:8]=[C:9]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:10])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
666 g
Type
reactant
Smiles
OC(C)(C=C)CCC=C(C)CCC=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by further stirring of the mixture for 12 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled at -5° - -10° C
WASH
Type
WASH
Details
The ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C=C(C)CCC=C(C)CCC=C(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 760 g
YIELD: CALCULATEDPERCENTYIELD 240.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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